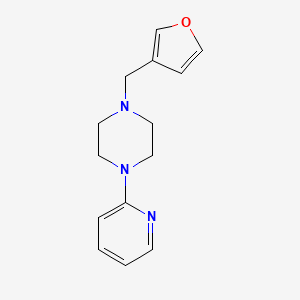
1-(Furan-3-ylmethyl)-4-pyridin-2-ylpiperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Piperazine is an organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions in the ring .
Molecular Structure Analysis
The molecular structure of furan involves a five-membered ring with four carbon atoms and one oxygen atom . Piperazine, on the other hand, is a six-membered ring with two nitrogen atoms at opposite positions .Chemical Reactions Analysis
Furan derivatives can undergo various chemical reactions. For instance, they can undergo inter- or intramolecular Diels–Alder/retro-Diels–Alder reactions with electron-poor alkynes to generate poly-substituted furans .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. Furan is a colorless, volatile, and flammable liquid . Piperazine exists as small alkaline deliquescent crystals with a saline taste .Wissenschaftliche Forschungsanwendungen
Histone Demethylase Inhibition
Research by Westaway et al. (2016) on cell-penetrant inhibitors of the KDM4 and KDM5 families of histone lysine demethylases identified derivatives with significant inhibitory activity. These compounds, including those with furan-2-ylmethyl and pyridin-2-yl substituents, showed potent inhibition with IC50 values ≤ 100 nM, suggesting applications in epigenetic regulation and potential therapeutic avenues for cancer and other diseases (Westaway et al., 2016).
DNA Intercalation and Anticancer Activity
Jeon et al. (2017) synthesized a novel indeno[1,2-b]pyridinone derivative, showcasing a DNA intercalative mechanism as a human topoisomerase IIα catalytic inhibitor. This compound demonstrated stronger activity with less DNA toxicity than etoposide, indicating its potential for anticancer treatments (Jeon et al., 2017).
Material Science Applications
Panja, Ghosh, and Ghosh (2018) explored pyridine/pyridinium symmetrical bisamides as functional materials for aggregation, selective sensing, and drug release. Their work demonstrates the utility of furan-based derivatives in creating supramolecular gelators capable of selectively binding cations and releasing drugs, showcasing the versatility of these compounds in material science applications (Panja et al., 2018).
Corrosion Inhibition
Sappani and Karthikeyan (2014) studied 4-chloro-2-((furan-2-ylmethyl)amino)-5-sulfamoylbenzoic acid and related compounds as potential inhibitors for mild steel corrosion in acidic medium. Their findings highlight the application of furan derivatives in protecting industrial materials from corrosion, demonstrating the compound's utility in chemical engineering (Sappani & Karthikeyan, 2014).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(furan-3-ylmethyl)-4-pyridin-2-ylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c1-2-5-15-14(3-1)17-8-6-16(7-9-17)11-13-4-10-18-12-13/h1-5,10,12H,6-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHLAGGHUXPEMQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=COC=C2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(1H-imidazol-1-yl)-3-methyl-2-pentylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2805509.png)

![3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-[2-(thiophen-2-yl)ethyl]thiophene-2-carboxamide](/img/structure/B2805514.png)
![6-Bromo-3-fluoro-N-[phenyl(2H-tetrazol-5-yl)methyl]pyridine-2-carboxamide](/img/structure/B2805515.png)
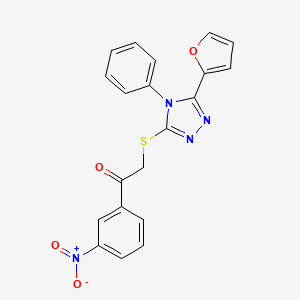
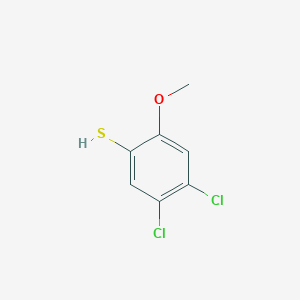
![(E)-3-[3-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl]prop-2-enoic acid](/img/structure/B2805519.png)
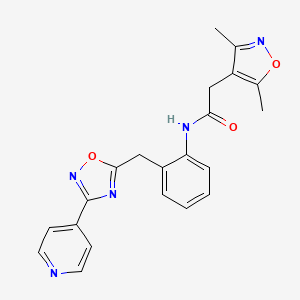
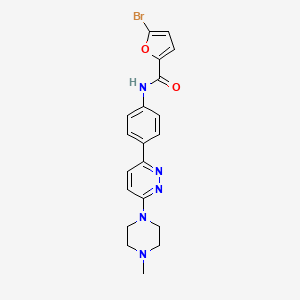
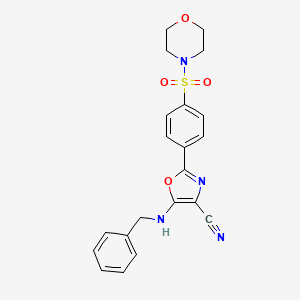
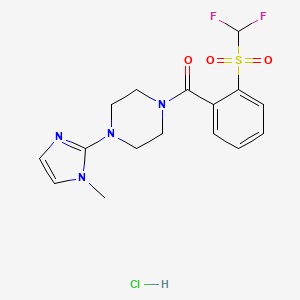
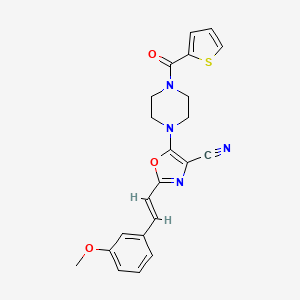
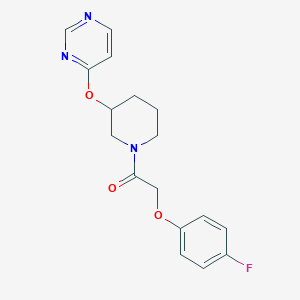
![6-[4-(5-Chloropyrimidin-2-yl)-1,4-diazepan-1-yl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2805531.png)